![molecular formula C18H22N4O4 B7433961 Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)
Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate, also known as E7080 or lenvatinib, is a synthetic small molecule that belongs to the class of tyrosine kinase inhibitors. It was first synthesized by Eisai Co. Ltd in Japan and was approved by the FDA in 2015 for the treatment of advanced thyroid cancer. E7080 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and non-small cell lung cancer.
Mechanism of Action
Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate acts as a multiple receptor tyrosine kinase inhibitor. It inhibits the activity of several tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT, and RAF-1. By blocking the activity of these kinases, Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate can prevent the growth and spread of cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate has shown promising results in preclinical and clinical studies for the treatment of various types of cancer. It has been shown to inhibit the growth and spread of cancer cells and to induce cell death in cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. It is also highly specific for its target kinases, which makes it a useful tool for studying the role of these kinases in cancer development and progression. However, Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture or animal models.
Future Directions
There are several potential future directions for the research on Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate. One direction is to explore its potential for the treatment of other types of cancer, such as breast cancer, ovarian cancer, and prostate cancer. Another direction is to investigate its potential for combination therapy with other cancer drugs. Finally, there is a need for further research on the mechanism of action of Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate and its effects on normal cells to better understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate involves several steps, starting with the reaction of 2-amino-4-chloropyrimidine with ethyl 2-bromo-2-methylpropionate to form ethyl 2-ethyl-4-chloro-5-pyrimidinecarboxylate. The intermediate is then reacted with 4-(2-methoxyacetyl)aniline to form ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate. The final product is obtained after purification and isolation.
Scientific Research Applications
Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate has been extensively studied for its therapeutic potential in various types of cancer. It has been shown to inhibit the activity of several tyrosine kinases, including VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT, and RAF-1. By blocking the activity of these kinases, Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate can prevent the growth and spread of cancer cells.
properties
IUPAC Name |
ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-4-15-19-10-14(18(24)26-5-2)17(22-15)21-13-8-6-12(7-9-13)20-16(23)11-25-3/h6-10H,4-5,11H2,1-3H3,(H,20,23)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVHJQDPEUYLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)NC2=CC=C(C=C2)NC(=O)COC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate |
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